Ethyl caffeate
Overview
Description
Ethyl caffeate is a natural phenolic compound that has been isolated from various plants, including Bidens pilosa, which is used medicinally for treating inflammatory syndromes . It is structurally related to caffeic acid and is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities . Ethyl caffeate has been studied for its effects on human health, particularly in the context of diseases such as diabetes, cancer, and inflammation-related disorders.
Synthesis Analysis
While the provided papers do not detail the synthesis of ethyl caffeate, they do discuss its isolation from natural sources. For instance, ethyl caffeate was isolated from Bidens pilosa and its structural activity was investigated . Additionally, a new caffeic ester was isolated from Incarvillea mairei var. granditlora, which suggests that similar methods could potentially be applied to the synthesis or isolation of ethyl caffeate .
Molecular Structure Analysis
The molecular structure of ethyl caffeate includes a catechol moiety and an α,β-unsaturated ester group, which are important for its biological activity . These structural features are essential for preventing NF-κB·DNA complex formation, which is part of its anti-inflammatory mechanism . The structure of ethyl caffeate allows it to interact with various biological targets, including enzymes and receptors, which contributes to its diverse pharmacological effects .
Chemical Reactions Analysis
Ethyl caffeate participates in various chemical reactions in biological systems. For example, it can suppress NF-κB activation and its downstream inflammatory mediators, such as iNOS and COX-2, by impairing the binding of NF-κB to its cis-acting element . In the context of antioxidation, a related compound, methyl caffeate, undergoes redox reactions and Diels-Alder reactions to form antioxidation products . These reactions are indicative of the potential pathways through which ethyl caffeate may exert its antioxidant effects.
Physical and Chemical Properties Analysis
Ethyl caffeate's physical and chemical properties contribute to its biological activities. Its ability to suppress the activation of NF-κB and its downstream mediators is indicative of its chemical reactivity . Moreover, its interactions with human pancreatic α-amylase, where it acts by disordering the polypeptide chain segments that make up the active site binding cleft, demonstrate its specific binding properties . The compound's solubility and stability in various solvents, such as ethyl lactate, may also be relevant for its extraction and use in pharmaceutical formulations .
Relevant Case Studies
Several studies have demonstrated the potential health benefits of ethyl caffeate. It has been shown to suppress NF-κB activation and inflammatory mediators in vitro and in mouse skin, suggesting its role in anti-inflammatory responses . Ethyl caffeate also exhibits antidiabetic properties by interacting with human pancreatic α-amylase, an antidiabetic target . In cancer research, ethyl caffeate has been shown to inhibit cell proliferation, migration, and invasion in human ovarian cancer cells, indicating its potential as an anticancer agent . Additionally, related compounds such as methyl caffeate have been studied for their anticancer activities in various cell lines, providing insights into the mechanisms of action that may also apply to ethyl caffeate .
Scientific Research Applications
Anti-Inflammatory Properties
Ethyl caffeate, a natural phenolic compound, exhibits significant anti-inflammatory properties. Studies have shown that it can suppress nitric oxide production, mRNA, and protein expressions of inducible nitric oxide synthase (iNOS), and prostaglandin E2 (PGE2) production in macrophages. It also inhibits NF-κB activation by impairing the binding of NF-κB to its cis-acting element, which suggests its potential in treating inflammatory conditions (Chiang et al., 2005).
Anti-Cancer Activity
Ethyl caffeate has been studied for its anti-cancer activity, particularly in ovarian cancer cells. It inhibits cell proliferation, migration, and invasion, and is associated with the inactivation of mitogenic signaling pathways such as Akt, ERK, and p38(MAPK). This makes ethyl caffeate a candidate for further evaluation in the treatment and prevention of ovarian cancer (Lee et al., 2014).
Radio-Sensitizing Effects
In the context of nasopharyngeal carcinoma, ethyl caffeate enhances the sensitivity of CNE-2 cells to β-irradiation. This effect is likely through the induction of mitochondria-mediated apoptosis, suggesting its use in radiation therapy (Yuan et al., 2017).
HIV Protease Inhibition
Ethyl caffeate exhibits inhibitory effects against HIV protease, with potential as a lead compound in developing HIV protease inhibitors. Its molecular docking and dynamics suggest a binding to the active site of HIV protease, making it a candidate for dual-function inhibitors against HIV (Wang et al., 2019).
Antioxidant Mechanism
Studies on the antioxidation mechanism of caffeic acid have identified ethyl caffeate as a key component. It participates in redox reactions and forms antioxidation products during lipid oxidation, underscoring its role in the antioxidative properties of natural phenols in food components (Masuda et al., 2008).
Interaction with DNA
Research exploring the interaction between ethyl caffeate and herring sperm DNA suggests an electrostatic interaction, forming a non-electroactive supramolecular compound. This provides insights into the molecular interactions of ethyl caffeate at the DNA level (Qi-ying, 2009).
Angiotensin-Converting Enzyme Inhibition
Ethyl caffeate shows inhibitory activity against angiotensin-converting enzyme (ACE), suggesting potential benefits in cardiovascular diseases (Li et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYDMULARNCIS-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876375 | |
Record name | Ethyl 3,4-dihydroxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl caffeate | |
CAS RN |
66648-50-8, 102-37-4 | |
Record name | Ethyl trans-caffeate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl caffeate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,4-dihydroxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caffeic acid ethyl ester | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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